![molecular formula C9H13FN2 B1485901 1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole CAS No. 2098050-82-7](/img/structure/B1485901.png)
1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole
Descripción general
Descripción
1-(1-fluorocyclopentyl)methyl]-1H-pyrazole (FCPMP) is a heterocyclic compound consisting of a pyrazole ring fused to a fluorocyclopentyl ring. It is a useful synthetic intermediate for the preparation of a range of pharmaceuticals, including anti-inflammatory drugs and antibiotics. FCPMP is also used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole is used in a range of scientific research applications. It is a useful reagent for the preparation of pharmaceuticals and other compounds. It has also been used in the synthesis of a range of compounds such as pyrazoles, imidazoles, and indoles. In addition, 1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole has been used in the synthesis of amino acids, peptides, and nucleosides.
Mecanismo De Acción
1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole is a useful reagent in organic synthesis. It is used to form a range of heterocyclic compounds, including pyrazoles, imidazoles, and indoles. The reaction of 1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole with an appropriate nucleophile involves the formation of a pyrazolium ion intermediate, which is then attacked by the nucleophile to form the desired product.
Biochemical and Physiological Effects
1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole has been found to have anti-inflammatory and antibiotic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. It has also been found to inhibit the growth of bacterial strains, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole is a useful reagent for organic synthesis in the laboratory. It is relatively stable, and can be stored at room temperature. It is also relatively inexpensive, and can be obtained from most chemical suppliers. However, it is a hazardous compound, and should be handled with care.
Direcciones Futuras
1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole can be used in the synthesis of a range of pharmaceuticals, including anti-inflammatory drugs and antibiotics. It can also be used in the synthesis of a range of compounds, such as pyrazoles, imidazoles, and indoles. In addition, 1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole can be used in the synthesis of amino acids, peptides, and nucleosides. Further research is needed to explore the potential applications of 1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole in the synthesis of other compounds. Additionally, further research is needed to explore the potential therapeutic applications of 1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole, such as its anti-inflammatory and antibiotic properties.
Propiedades
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c10-9(4-1-2-5-9)8-12-7-3-6-11-12/h3,6-7H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEGKHBPBFOSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R)-2-fluorocyclopentyl]-3,4-dimethylaniline](/img/structure/B1485820.png)
![Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1485821.png)
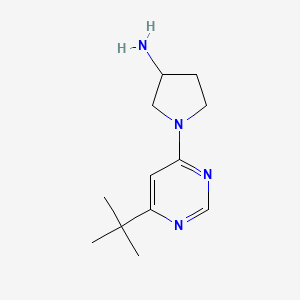
![3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride](/img/structure/B1485823.png)
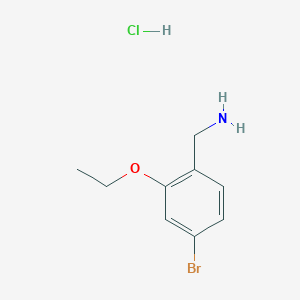
![4-({2-[4-(Diethylamino)phenyl]acetyl}amino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1485828.png)
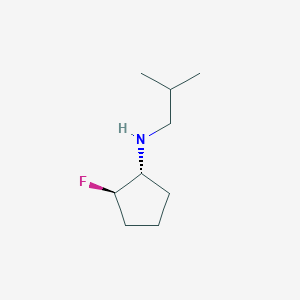
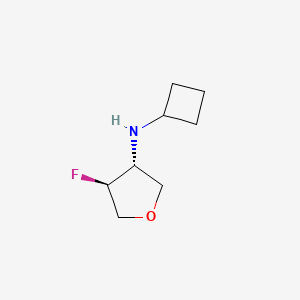
![N-[(1-fluorocyclopentyl)methyl]-3-methylaniline](/img/structure/B1485832.png)

![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)
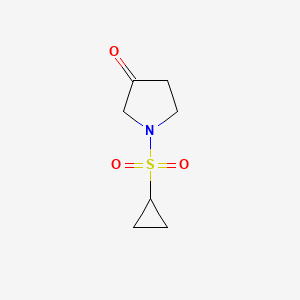
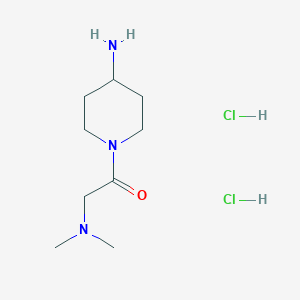
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1485838.png)